(S)-4-Benzyl-3-propionyl-1,3-thiazolidine-2-thione
Overview
Description
(S)-4-Benzyl-3-propionyl-1,3-thiazolidine-2-thione is a useful research compound. Its molecular formula is C13H15NOS2 and its molecular weight is 265.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Bioactive Compounds
(S)-4-Benzyl-3-propionyl-1,3-thiazolidine-2-thione serves as a chiral auxiliary in the synthesis of bioactive compounds. For instance, it was used in the asymmetric aldol condensation with p-nitrophenyl aldehyde, leading to the production of 2-methyl-1-(p-nitrophenyl)-1,3-propane-diol, a compound with significant bioactivity (Yang Gui-chun, 2007).
2. Pharmaceutical Research
This compound is a key precursor in pharmaceutical research, particularly in the development of antidiabetic agents. Its derivatives have shown hypoglycemic and hypolipidemic activities in genetically obese and diabetic mice, indicating potential applications in the treatment of diabetes (T. Sohda et al., 1982).
3. Metal Complex Formation
This compound plays a crucial role in the synthesis of gold(I) complexes. These complexes exhibit notable cytotoxicity against various tumor cell lines, surpassing the effectiveness of cisplatin in some cases. This suggests their potential in cancer therapy applications (J. Chaves et al., 2014).
4. Chemical Reactions and Interactions
The compound is also involved in interesting chemical reactions like desulfurilative self-coupling, which has implications in the synthesis of novel chemical structures. Such reactions not only add to the repertoire of organic synthesis techniques but also potentially lead to the creation of new compounds with unique properties (Y. Nagao et al., 2000).
5. Antifungal Properties
Derivatives of this compound have demonstrated significant antifungal activities against a range of fungi. This highlights their potential in the development of new antifungal agents, which is crucial given the rising resistance to existing antifungals (N. Chen et al., 2015).
Properties
IUPAC Name |
1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS2/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVSIHWUEYQGRS-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CSC1=S)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@H](CSC1=S)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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